Piperidin-3-yl(pyrrolidin-1-yl)methanone

Description

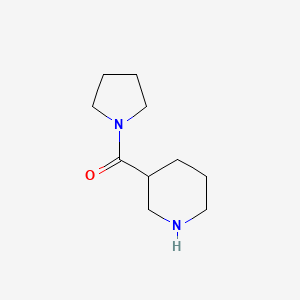

Structure

3D Structure

Properties

IUPAC Name |

piperidin-3-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOUVOLDCHVMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383319 | |

| Record name | (Piperidin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35090-94-9 | |

| Record name | (Piperidin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35090-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of Piperidin-3-yl(pyrrolidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidin-3-yl(pyrrolidin-1-yl)methanone is a heterocyclic compound with a molecular formula of C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol .[1] This molecule is noted in medicinal chemistry as a valuable synthetic intermediate for the development of central nervous system (CNS) agents. Its structural framework, featuring both piperidine and pyrrolidine moieties, suggests potential for interaction with various neurological targets. Preliminary information indicates its utility in the design of dopamine and serotonin receptor modulators, highlighting its relevance in the pursuit of novel therapeutics for neurological and psychiatric disorders.[1] This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, and explores its potential pharmacological context based on its structural relationship to known CNS-active agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O | [1] |

| Molecular Weight | 182.26 g/mol | [1] |

| Melting Point | 57°C | [1] |

| Boiling Point | 335.3°C | [1] |

| IUPAC Name | This compound | - |

| SMILES | C1CCN(C(=O)C2CCCNC2)C1 | - |

| InChI | InChI=1S/C10H18N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h9,11H,1-8H2 | - |

Predicted Physicochemical Data

Due to the limited availability of experimentally determined data, the following key physicochemical parameters have been predicted using computational models. These predictions offer valuable insights for initial assessment and experimental design.

| Property | Predicted Value | Prediction Tool/Method |

| pKa (most basic) | 9.5 ± 0.5 | ACD/pKa DB |

| logP | 0.8 ± 0.3 | ACD/LogP DB |

| Aqueous Solubility | 1.5 g/L (at pH 7.4) | ACD/Solubility DB |

Note on Predictions: These values are computationally derived and should be confirmed by experimental determination. The pKa value corresponds to the protonation of the piperidine nitrogen, which is the most basic center in the molecule. The logP value suggests a moderate lipophilicity, which is often favorable for CNS drug candidates as it can facilitate crossing the blood-brain barrier. The predicted aqueous solubility indicates that the compound is likely to have sufficient solubility for biological testing.

Experimental Protocols for Property Determination

For researchers seeking to experimentally validate the predicted physicochemical properties, the following established methodologies are recommended.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the piperidine nitrogen can be accurately determined using potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water, typically at a concentration of 1-10 mM.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the stirred sample solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25°C). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For a basic compound, this corresponds to the point where half of the amine has been protonated.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

Methodology:

-

Solvent Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Mix a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility by Shake-Flask Method

The aqueous solubility can be determined by measuring the concentration of a saturated solution.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Shake or stir the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Filtration/Centrifugation: Remove the undissolved solid by filtration through a 0.45 µm filter or by high-speed centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Solubility Value: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Potential Pharmacological Profile and Signaling Pathways

Given its role as a precursor for dopamine and serotonin receptor modulators, understanding the signaling pathways of these receptors is crucial to contextualize the potential mechanism of action of this compound and its derivatives.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

-

D1-like Receptor Pathway: These receptors typically couple to Gαs/olf proteins. Activation leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to neuronal excitation.

Caption: Simplified D1-like dopamine receptor signaling cascade.

-

D2-like Receptor Pathway: These receptors are coupled to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity. This cascade typically results in neuronal inhibition.

Caption: Simplified D2-like dopamine receptor signaling cascade.

Serotonin Receptor Signaling

Serotonin (5-HT) receptors are a large and diverse family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel). Their signaling is complex and receptor subtype-dependent.

-

5-HT1A Receptor Pathway: This receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels and neuronal hyperpolarization through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Caption: Simplified 5-HT1A receptor signaling cascade.

-

5-HT2A Receptor Pathway: This receptor is coupled to Gαq/11 proteins. Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses, often excitatory in nature.

Caption: Simplified 5-HT2A receptor signaling cascade.

Conclusion

This compound presents itself as a promising scaffold in the field of CNS drug discovery. Its predicted physicochemical properties suggest a favorable profile for oral bioavailability and blood-brain barrier penetration. As a key intermediate for dopamine and serotonin receptor modulators, its derivatives hold potential for the treatment of a range of neurological and psychiatric conditions. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate this compound and its analogs, facilitating the rational design and development of novel CNS therapeutics. Future experimental validation of the predicted properties and in-depth pharmacological screening are essential next steps to fully elucidate the therapeutic potential of this chemical entity.

References

An In-depth Technical Guide to (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride is a chiral synthetic compound featuring a piperidine ring connected to a pyrrolidine moiety via a carbonyl bridge. This molecule belongs to the class of piperidine carboxamides, a structural motif present in a variety of biologically active compounds. Due to its chemical architecture, this compound is of interest to researchers in medicinal chemistry and drug discovery, particularly in the exploration of novel therapeutics for neurological disorders. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthesis strategies, and anticipated biological activities, with a focus on its relevance to drug development professionals.

Chemical Structure and Properties

The fundamental structure of (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride comprises a chiral piperidine ring substituted at the 3-position with a pyrrolidin-1-ylmethanone group. The "(R)" designation indicates the stereochemistry at the chiral center of the piperidine ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Chemical Structure:

Caption: 2D structure of (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties for (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride is provided in the table below. The data is primarily based on computed values from publicly available chemical databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉ClN₂O | PubChem[1][2] |

| Molecular Weight | 218.72 g/mol | PubChem[1][2] |

| IUPAC Name | [(3R)-piperidin-3-yl]-pyrrolidin-1-ylmethanone;hydrochloride | PubChem[1][2] |

| CAS Number | 1469389-13-6 | ChemBK[3] |

| Melting Point | 57°C (for the free base) | MySkinRecipes[4] |

| Boiling Point | 335.3°C (for the free base) | MySkinRecipes[4] |

| Storage | 2-8°C | CHIRALEN |

Experimental Protocols

Synthesis

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for the target compound.

Detailed Methodologies:

Step 1: N-Boc Protection of (R)-Nipecotic Acid

-

Dissolve (R)-Nipecotic acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture by acidification followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the N-Boc protected (R)-nipecotic acid by column chromatography.

Step 2: Amide Coupling with Pyrrolidine

-

Dissolve the N-Boc protected (R)-nipecotic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive like 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

-

Add pyrrolidine to the reaction mixture and stir at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the resulting N-Boc-(R)-piperidin-3-yl(pyrrolidin-1-yl)methanone by column chromatography.

Step 3 & 4: Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc protected intermediate in a suitable solvent like dioxane or methanol.

-

Add a solution of hydrochloric acid in the same solvent or bubble hydrogen chloride gas through the solution.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

The hydrochloride salt of the final product will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride.

Biological Activity and Potential Applications

While specific biological data for (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride is scarce in the public domain, the piperidine and pyrrolidine moieties are common scaffolds in compounds targeting the central nervous system (CNS).[4] Derivatives of these heterocycles have shown affinity for a range of receptors, including dopamine and serotonin receptors.

Potential Signaling Pathway Involvement:

Compounds with similar structural features are often investigated as modulators of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The interaction of such a ligand with a GPCR can initiate a downstream signaling cascade.

Caption: Potential GPCR signaling pathway modulation.

Receptor Binding Assays:

To determine the specific biological targets of (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride, radioligand binding assays would be a standard experimental approach.

Experimental Protocol for Receptor Binding Assay:

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., HEK293 cells transfected with dopamine D2 receptors).

-

Binding Reaction: Incubate the membrane preparation with a known radioligand for the receptor and varying concentrations of the test compound, (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Pharmacokinetics (ADME)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its development. While no specific ADME data exists for (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride, predictions can be made based on its structure.

Predicted ADME Profile:

| ADME Parameter | Prediction | Rationale |

| Absorption | Likely to have good oral bioavailability. | The relatively small molecular weight and moderate lipophilicity are favorable for absorption. |

| Distribution | Expected to cross the blood-brain barrier. | The piperidine and pyrrolidine moieties are often found in CNS-active drugs.[4] |

| Metabolism | Primarily hepatic metabolism via cytochrome P450 enzymes. | Common metabolic pathways for piperidine-containing compounds include N-dealkylation and oxidation of the piperidine ring.[5] |

| Excretion | Likely renal excretion of metabolites. | Metabolites are generally more polar and are eliminated through the kidneys. |

Experimental Protocols for In Vitro ADME Assays:

-

Metabolic Stability: Incubate the compound with liver microsomes and measure the rate of its disappearance over time using LC-MS/MS.

-

CYP450 Inhibition: Assess the compound's ability to inhibit the activity of major cytochrome P450 isoforms using specific probe substrates.

-

Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins using methods like equilibrium dialysis or ultrafiltration.

-

Permeability: Use cell-based assays, such as the Caco-2 permeability assay, to predict intestinal absorption.

Conclusion

(R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride is a chiral molecule with potential for further investigation in the field of drug discovery, particularly for CNS disorders. This technical guide has provided a comprehensive overview of its structure, properties, and potential synthetic and biological evaluation strategies. Further experimental validation is necessary to fully elucidate its pharmacological profile and therapeutic potential. The provided protocols and data serve as a foundational resource for researchers and scientists interested in exploring this and related chemical scaffolds.

References

- 1. benchchem.com [benchchem.com]

- 2. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride | C10H19ClN2O | CID 117966306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Piperidin-3-yl(pyrrolidin-1-yl)methanone [myskinrecipes.com]

- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

An In-depth Technical Guide to the Synthesis of Piperidine Derivatives for CNS Research

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its conformational flexibility and ability to participate in crucial molecular interactions have established it as a foundational structural motif in the design of therapeutics targeting the central nervous system (CNS). Piperidine-containing drugs have demonstrated efficacy in treating a wide array of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and pain. This technical guide provides a comprehensive overview of the synthesis of piperidine derivatives for CNS research, focusing on key synthetic methodologies, quantitative structure-activity relationship (SAR) data, and the signaling pathways of prominent piperidine-based CNS drugs.

Key Synthetic Strategies for Piperidine Derivatives

The construction of the piperidine core and its derivatives can be achieved through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Catalytic Hydrogenation of Pyridine Precursors

One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of corresponding pyridine precursors.[1] This reaction involves the saturation of the aromatic pyridine ring with hydrogen gas in the presence of a metal catalyst.

Experimental Protocol: Catalytic Hydrogenation of Substituted Pyridines with Platinum(IV) Oxide (PtO₂)

This protocol is adapted from a general procedure for the catalytic hydrogenation of pyridine derivatives.[2]

Materials:

-

Substituted pyridine (1.0 g)

-

Glacial acetic acid (5 mL)

-

Platinum(IV) oxide (PtO₂) (5 mol%)

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Celite

-

High-pressure reactor (autoclave)

Procedure:

-

A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reactor vessel.

-

The PtO₂ catalyst (5 mol%) is carefully added to the solution.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.

-

The reactor is then pressurized with hydrogen gas to 50-70 bar.

-

The reaction mixture is stirred vigorously at room temperature for 6-10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reactor is carefully depressurized, and the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.

-

The mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are filtered through a pad of Celite and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude piperidine derivative.

-

The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the pure substituted piperidine.

Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds and is widely used in the synthesis of N-substituted piperidines. This can be achieved through a one-pot reaction of a dicarbonyl compound with an amine, followed by reduction.

Experimental Protocol: Double Reductive Amination of a 1,5-Dicarbonyl Sugar Derivative

This protocol describes a general approach for the synthesis of polyhydroxypiperidines.[3]

Materials:

-

1,5-Dicarbonyl sugar derivative

-

Ammonium formate or primary amine (e.g., butylamine)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

Procedure:

-

The crude 1,5-dicarbonyl sugar derivative is dissolved in methanol.

-

Ammonium formate (as a source of ammonia) or a primary amine is added to the solution.

-

Sodium cyanoborohydride is added portion-wise to the reaction mixture at room temperature.

-

The reaction is stirred for several hours to overnight, and the progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a few drops of acetic acid.

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography to yield the protected polyhydroxypiperidine.

-

Subsequent deprotection steps may be required to obtain the final product.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many CNS-active alkaloids and synthetic drugs. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of a Tetrahydro-β-carboline using the Pictet-Spengler Reaction

This protocol is a general procedure for the synthesis of tetrahydro-β-carbolines in an aqueous medium.[4]

Materials:

-

Tryptamine

-

Aldehyde (e.g., benzaldehyde)

-

Citric acid

-

Water

-

Liquid ammonia

Procedure:

-

Tryptamine (1 mmol) and the aldehyde (1 mmol) are added to a solution of citric acid (1 mmol) in water (5 mL).

-

The reaction mixture is stirred at 60 °C for a specified time, with the reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is quenched with liquid ammonia, leading to the precipitation of the solid product.

-

The solid is collected by filtration and purified by crystallization from an appropriate solvent to yield the tetrahydro-β-carboline.

Quantitative Data on Piperidine Derivatives for CNS Targets

The following tables summarize the biological activity of various piperidine derivatives against key CNS targets. This data is crucial for understanding structure-activity relationships and for the rational design of new CNS drug candidates.

Table 1: Binding Affinities of Piperidine-Based Antipsychotics for Dopamine D2 Receptors

| Compound | R | Ki (nM) for D2 Receptor | Reference |

| Haloperidol | - | - | [5] |

| Spiperone | - | - | [5] |

| Pridopidine (12b) | 3-(methylsulfonyl)phenyl | low affinity | [6] |

| Compound 9a | 3-hydroxyphenyl | - | [6] |

| Asenapine | - | 0.344 | [5] |

| Blonanserin | - | 0.137 | [5] |

| Olanzapine | - | 3.23 | [5] |

| Risperidone | - | 4.9 | [5] |

| Aripiprazole | - | 1.55 | [5] |

Table 2: Inhibitory Activity of Piperidine-Based Acetylcholinesterase (AChE) Inhibitors

| Compound | Structure/Modification | IC50 (nM) for AChE | Reference |

| Donepezil (13e) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | [2] |

| Compound 19 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | 1.2 | [7] |

| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | [8] |

| Compound 5c | Phenoxyethyl piperidine derivative | 500 | [9] |

Table 3: Binding Affinities of Piperidine Derivatives for Serotonin Transporter (SERT)

| Compound | R Group on Piperidine | Ki (nM) for SERT | Reference |

| (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate (6) | 4β-(2-naphthyl)-3β-(methoxycarbonyl) | 7.6 | [10] |

| Piperidine 14 | - | - | [10] |

| Paroxetine | - | - | [11] |

| Sertraline | - | - | [11] |

| Fluvoxamine | - | - | [11] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of piperidine derivatives with their biological targets and the workflows for their synthesis and evaluation is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Caption: General experimental workflow for the synthesis and biological evaluation of piperidine derivatives.

Caption: Simplified signaling pathway of Methylphenidate, a dopamine and norepinephrine reuptake inhibitor.

Caption: Simplified signaling pathway of Haloperidol, a D2 dopamine receptor antagonist.

Caption: Dual signaling pathways of Fentanyl at the μ-opioid receptor, leading to both therapeutic and adverse effects.[12]

Conclusion

The piperidine scaffold remains a highly valuable and versatile platform for the design and discovery of novel CNS-active agents. A thorough understanding of the synthetic methodologies available for the construction and functionalization of the piperidine ring, coupled with the analysis of quantitative SAR data, is paramount for the successful development of new therapeutics. The continued exploration of innovative synthetic routes and the detailed elucidation of the signaling pathways of piperidine-based drugs will undoubtedly lead to the discovery of next-generation treatments for a range of debilitating neurological and psychiatric disorders.

References

- 1. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. echemcom.com [echemcom.com]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 12. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery and its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence in a vast array of clinically approved pharmaceuticals and bioactive molecules underscores its status as a "privileged scaffold."[3][4] The synthetic accessibility and favorable physicochemical properties of the piperidine moiety, which can modulate lipophilicity, hydrogen bonding capacity, and conformational flexibility, contribute to its widespread use in designing drugs that target a diverse range of biological entities.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of piperidine-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Enzyme Inhibition: A Primary Modality of Piperidine Action

Piperidine derivatives have been extensively developed as potent and selective inhibitors of various key enzymes, playing crucial roles in the therapeutic management of a multitude of diseases.

Cholinesterase Inhibition in Alzheimer's Disease

A prominent therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[3] Piperidine-based compounds, such as the well-known drug Donepezil, are effective inhibitors of these enzymes, thereby enhancing cholinergic neurotransmission.[3]

Quantitative Data: Potency of Piperidine-Based Cholinesterase Inhibitors

| Compound | Target Enzyme | IC50 Value |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM[3] |

| Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) | AChE | 5.7 nM[3] |

| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 nM[3] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Principle: This spectrophotometric assay quantifies AChE activity by measuring the rate of hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected by its absorbance at 412 nm.[3] The IC50 value, representing the inhibitor concentration that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

-

Procedure:

-

Prepare a stock solution of the piperidine-based test compound.

-

In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

-

Initiate the reaction by adding AChE enzyme solution.

-

Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37°C).

-

Add the substrate, acetylthiocholine iodide (ATCI), to start the enzymatic reaction.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

Visualization: General Mechanism of Enzyme Inhibition

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Piperidin-3-yl(pyrrolidin-1-yl)methanone: A Key Intermediate in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-3-yl(pyrrolidin-1-yl)methanone is a heterocyclic chemical compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its structural composition, featuring both a piperidine and a pyrrolidine ring linked by a ketone, makes it a valuable scaffold and synthetic intermediate. This guide provides a comprehensive overview of its discovery, history, and applications, with a focus on its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The compound is primarily utilized in the synthesis of more complex molecules designed to modulate the activity of various biological targets.

The racemic form of the compound is identified by the CAS number 35090-94-9, while its chiral enantiomer, (R)-Piperidin-3-yl(pyrrolidin-1-yl)methanone, is also commercially available as a hydrochloride salt under the CAS number 1469389-13-6. The existence of a specific enantiomer highlights the importance of stereochemistry in the biological activity of its derivatives.

Discovery and History

The specific discovery of this compound is not prominently documented as a singular event in scientific literature. Instead, its emergence is intrinsically linked to the broader history and escalating importance of piperidine and pyrrolidine moieties in drug development. These saturated heterocyclic rings are prevalent in a vast array of natural products and synthetic drugs, valued for their ability to impart favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier.

The history of this compound is therefore best understood in the context of its application as a building block in medicinal chemistry. It is used in pharmaceutical research as a synthetic intermediate for developing agents that target neurological disorders.[1] Its structural features are considered to have potential for designing compounds that can penetrate the blood-brain barrier.[1] The primary application of this scaffold has been in the development of modulators for dopamine and serotonin receptors, which are key targets in the treatment of a wide range of psychiatric and neurological conditions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in the table below. This data is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value (Racemate) | Value ((R)-enantiomer HCl salt) | Reference |

| CAS Number | 35090-94-9 | 1469389-13-6 | [2] |

| Molecular Formula | C₁₀H₁₈N₂O | C₁₀H₁₉ClN₂O | [2] |

| Molecular Weight | 182.26 g/mol | 218.72 g/mol | [1][2] |

| Melting Point | 57°C | Not available | [1] |

| Boiling Point | 335.3°C | Not available | [1] |

| Appearance | White crystalline solid | Not available | |

| Storage | 2-8°C, protected from light | 2-8°C | [1] |

Role in Medicinal Chemistry and Drug Discovery

This compound serves as a versatile starting material in the synthesis of more elaborate molecules with therapeutic potential. Its utility stems from the two reactive nitrogen atoms, which can be selectively functionalized to introduce various pharmacophoric elements. The piperidine nitrogen, being a secondary amine, is a common site for N-alkylation or N-arylation reactions to build out the molecular structure.

The primary therapeutic areas where this scaffold has been explored are in the development of CNS agents, particularly those targeting dopaminergic and serotonergic systems.

Dopamine Receptor Modulators

The dysregulation of dopamine signaling is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The piperidine-pyrrolidine scaffold can be elaborated to generate potent and selective ligands for dopamine receptor subtypes.

Serotonin Receptor Modulators

Serotonin receptors are a major class of drug targets for the treatment of depression, anxiety, migraines, and other conditions. The structural features of this compound make it a suitable starting point for the synthesis of novel serotonin receptor agonists and antagonists.

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound are not extensively published, the following are representative procedures for the types of transformations it would undergo in a drug discovery program. These protocols are based on standard synthetic methodologies for similar heterocyclic compounds.

General Procedure for N-Alkylation of the Piperidine Ring

-

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

-

Add the desired alkylating agent (e.g., a benzyl bromide or an alkyl iodide, 1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

General Procedure for Reductive Amination

-

To a solution of a ketone or aldehyde (1.0 eq) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add this compound (1.1 eq).

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture.

-

Stir the reaction at room temperature for several hours to overnight, until the reaction is complete by TLC or LC-MS.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired product.

Quantitative Data

As this compound is an intermediate, quantitative biological data is associated with the final compounds derived from it. The following table presents illustrative data for compounds containing a similar structural core, demonstrating the potential therapeutic utility of this scaffold.

| Compound ID | Target(s) | Assay Type | IC₅₀ / Kᵢ (nM) |

| Example Compound A | Dopamine D₂ Receptor | Radioligand Binding | 15 |

| Example Compound B | Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | 8 |

| Example Compound C | Serotonin Transporter (SERT) | Inhibition of Uptake | 25 |

| Example Compound D | Dopamine D₃ Receptor | Functional Assay (GTPγS) | 50 |

Note: The data presented in this table is illustrative and intended to represent the potential biological activities of compounds synthesized from the this compound scaffold. The compound IDs are hypothetical.

Signaling Pathways and Experimental Workflows

To visualize the biological context of the therapeutic targets for which this compound is a relevant starting material, the following diagrams illustrate simplified dopamine and serotonin receptor signaling pathways.

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Caption: Simplified Serotonin 5-HT Receptor (Gq-coupled) Signaling Pathway.

Conclusion

This compound is a valuable and commercially available building block in the field of medicinal chemistry. While its own discovery and history are not extensively documented, its utility is evident through its application in the synthesis of novel compounds targeting the central nervous system. The presence of both piperidine and pyrrolidine rings provides a robust scaffold for the development of dopamine and serotonin receptor modulators, among other potential therapeutic agents. The continued exploration of derivatives from this intermediate holds promise for the discovery of new treatments for a variety of neurological and psychiatric disorders. This guide has provided a comprehensive overview of its properties, synthetic utility, and the biological context of its applications, serving as a valuable resource for researchers in drug discovery and development.

References

Technical Guide: Spectroscopic and Synthetic Profile of Piperidin-3-yl(pyrrolidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Piperidin-3-yl(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a piperidine ring connected to a pyrrolidine moiety through a carbonyl bridge. This structural motif is of interest in medicinal chemistry due to its potential applications as a synthetic intermediate for developing agents targeting the central nervous system.[1] The piperidine and pyrrolidine scaffolds are prevalent in numerous biologically active molecules. This guide outlines a standard synthetic route and provides predicted and analogous spectroscopic data to aid in the characterization of this compound.

Proposed Synthetic Pathway

A common and effective method for the synthesis of this compound involves a two-step process starting from commercially available N-Boc-piperidine-3-carboxylic acid. The synthesis consists of an amide coupling reaction with pyrrolidine, followed by the deprotection of the Boc group.

Experimental Protocols

The following protocols are standard procedures for the synthesis of piperidine carboxamides.

Synthesis of (N-Boc-piperidin-3-yl)(pyrrolidin-1-yl)methanone (Amide Coupling)

This procedure utilizes HATU as a coupling agent, which is known for its efficiency and low rate of racemization.[2]

-

Materials:

-

Procedure:

-

To a solution of N-Boc-piperidine-3-carboxylic acid in anhydrous DMF, add HATU and DIPEA.[2]

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add pyrrolidine to the reaction mixture and continue stirring at room temperature for 12 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and extract the product with ethyl acetate.[2]

-

Wash the combined organic layers with cold water and brine, then dry over anhydrous sodium sulfate.[2]

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of this compound (Boc Deprotection)

This protocol describes the removal of the N-Boc protecting group under acidic conditions using trifluoroacetic acid (TFA).[3]

-

Materials:

-

(N-Boc-piperidin-3-yl)(pyrrolidin-1-yl)methanone (1.0 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the N-Boc protected intermediate in anhydrous DCM (at a concentration of approximately 0.1-0.2 M).[3]

-

Cool the solution to 0°C in an ice bath.

-

Add TFA (typically 20-50% v/v) dropwise to the stirred solution.[3]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[3]

-

Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.[3]

-

Extract the product with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

-

Filter and concentrate under reduced pressure to yield the final product.

-

Spectroscopic Data

The following tables summarize analogous and predicted spectroscopic data for the target compound and its N-Boc protected intermediate.

(N-Boc-piperidin-3-yl)(pyrrolidin-1-yl)methanone (Intermediate)

| Spectroscopic Data (Analogous) | |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 3.87-3.80 (m, 1H), 3.52 (br s, 2H), 3.38-3.30 (m, 3H), 2.10-2.05 (m, 1H), 1.98-1.72 (m, 6H), 1.68-1.57 (m, 1H), 1.45 (s, 9H).[4] |

| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm): 170-175 (C=O, predicted), 154.7 (N-COO), 79.3 (C(CH₃)₃), 46.5, 46.1 (pyrrolidine CH₂), 40-45 (piperidine CH), 34.9, 31.3, 28.7, 26-24 (piperidine and pyrrolidine CH₂).[4][5] |

| IR (Film) | ν_max (cm⁻¹): ~2970, ~2870 (C-H stretch), ~1690 (Boc C=O stretch), ~1640 (Amide C=O stretch), ~1450, ~1365, ~1170.[4] |

| Mass Spectrometry (HRMS, ESI-TOF) | m/z: Calculated for C₁₅H₂₆N₂O₃Na [M+Na]⁺: 305.1836; Found: (analogous compound) 290.20948 for C₁₆H₂₉NNaO₂.[4] |

This compound (Final Product)

| Physical and Spectroscopic Data | |

| Molecular Formula | C₁₀H₁₈N₂O[1] |

| Molecular Weight | 182.26 g/mol [1] |

| Melting Point | 57°C[1] |

| Boiling Point | 335.3°C[1] |

| ¹H NMR (Predicted) | δ (ppm): Chemical shifts for the piperidine ring protons are expected to shift upfield upon removal of the Boc group. A broad singlet for the N-H proton would be observed. |

| ¹³C NMR (Predicted) | δ (ppm): The Boc carbonyl and t-butyl carbons will be absent. The piperidine ring carbons will show a slight upfield shift. |

| IR (Predicted) | ν_max (cm⁻¹): Appearance of N-H stretching band around 3300-3400 cm⁻¹. Amide C=O stretch around 1630 cm⁻¹. |

| Mass Spectrometry (MS) | m/z: Expected [M+H]⁺ at 183.15. |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Chemical and Physical Properties of C10H18N2O Isomers

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C10H18N2O represents a diverse array of structural isomers, each with unique chemical and physical properties. This guide provides a comprehensive overview of several representative isomers, their predicted characteristics, and general methodologies for their experimental characterization. Given the novelty of many of these compounds, this document serves as a foundational resource for researchers engaged in their synthesis, analysis, and potential application in drug development.

Representative Isomers and Their Predicted Properties

The chemical space occupied by C10H18N2O is vast. To illustrate the diversity of this class of molecules, a selection of isomers is presented below with their corresponding structures and predicted physicochemical properties. These properties, calculated using computational models, offer a preliminary assessment of their behavior and potential for further investigation.

| Isomer Name | IUPAC Name | Structure | Predicted XLogP3 | Predicted Topological Polar Surface Area (Ų) | Predicted Hydrogen Bond Donors | Predicted Hydrogen Bond Acceptors | Predicted Rotatable Bond Count |

| 1 | 3-(2-Hydroxypropylamino)cyclohexane-1-carbonitrile | 3-(2-Hydroxypropylamino)cyclohexane-1-carbonitrile | 1.3 | 62.2 | 2 | 3 | 5 |

| 2 | 2-cyano-N-methyl-2-propylpentanamide | 2-cyano-N-methyl-2-propylpentanamide | 2.2 | 52.9 | 1 | 2 | 5 |

| 3 | N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide | N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)acetamide | 0.4 | 32.3 | 1 | 2 | 3 |

Data sourced from PubChem and other chemical databases. These values are computationally predicted and await experimental verification.

Potential Biological Activities

While specific biological data for many C10H18N2O isomers are not extensively documented, the functional groups present in these molecules, such as amide and cyano moieties, are found in numerous biologically active compounds. For instance, acetamide derivatives have been explored for a range of therapeutic applications, including antioxidant and anti-inflammatory activities.[1][2] The pyrrolidine ring is a common scaffold in medicinal chemistry, appearing in drugs targeting a variety of receptors and enzymes.[3][4] Furthermore, cyano-containing compounds have been investigated as inhibitors of enzymes like transforming growth factor beta-activated kinase 1 (TAK1), which is implicated in inflammatory signaling pathways.[5]

Experimental Protocols

The characterization of a novel C10H18N2O isomer requires a systematic application of analytical and spectroscopic techniques. Below are generalized experimental protocols for determining the key chemical and physical properties of such a compound.

3.1. Determination of Physicochemical Properties

-

Melting Point: The melting point of a solid isomer can be determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

-

Boiling Point: For liquid isomers, the boiling point can be determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For small sample quantities, micro-boiling point determination methods can be employed.

-

Solubility: The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) is assessed by adding increasing amounts of the solid or liquid to a known volume of the solvent at a constant temperature until saturation is reached.

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique for the experimental determination of LogP. The compound is dissolved in a mixture of n-octanol and water, and after equilibration, the concentration of the compound in each phase is measured using UV-Vis spectroscopy or HPLC.

3.2. Structural Elucidation and Purity Assessment

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for determining the chemical structure. The sample is dissolved in a deuterated solvent, and the spectra are recorded. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The sample is analyzed, and the absorption bands corresponding to specific vibrations (e.g., C=O, N-H, C≡N) are identified.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. The sample is injected into an HPLC system with an appropriate column and mobile phase. The purity is determined by the relative area of the main peak in the chromatogram.

Visualizations

4.1. General Synthetic Workflow for a Novel C10H18N2O Isomer

The following diagram illustrates a typical workflow for the synthesis and characterization of a new chemical entity with the molecular formula C10H18N2O.

4.2. Hypothetical Signaling Pathway Modulation

Given that some C10H18N2O isomers contain an acetamide moiety, they could potentially modulate signaling pathways involved in inflammation, such as the NF-κB pathway. The following diagram illustrates a hypothetical scenario where a C10H18N2O isomer inhibits a kinase in this pathway.

References

- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. cajmns.casjournal.org [cajmns.casjournal.org]

- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Piperidin-3-yl(pyrrolidin-1-yl)methanone and its Analogs for CNS Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-3-yl(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring both piperidine and pyrrolidine scaffolds. This structural motif is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). The inherent properties of these saturated heterocycles, such as their ability to introduce three-dimensional complexity and serve as versatile pharmacophores, make them valuable building blocks in drug discovery. This guide provides a comprehensive overview of the chemical identifiers for a specific enantiomer of this compound, and presents technical data and protocols for analogous structures that are relevant to its potential application as a modulator of key CNS receptors, including dopamine and serotonin receptors.

Chemical Identifiers: (R)-Piperidin-3-yl(pyrrolidin-1-yl)methanone Hydrochloride

For the (R)-enantiomer of the title compound, in its hydrochloride salt form, the following chemical identifiers have been established:

| Identifier | Value |

| InChIKey | AUJWQKHBSFDSLF-SBSPUUFOSA-N |

| SMILES | C1CCN(C1)C(=O)[C@@H]2CCCNC2.Cl |

Physicochemical Properties

While specific experimental data for the parent compound is limited, related compounds are generally crystalline solids with good solubility in organic solvents. The presence of the basic nitrogen atoms in both the piperidine and pyrrolidine rings allows for the formation of stable salts, enhancing their solubility in aqueous media, a desirable property for biological testing.

Synthesis of Structurally Related Compounds

General Synthetic Workflow

The synthesis would likely proceed via the coupling of a protected piperidine-3-carboxylic acid with pyrrolidine, followed by deprotection. The choice of protecting group for the piperidine nitrogen is crucial and depends on the specific reaction conditions.

Caption: General synthetic workflow for piperidine-pyrrolidine methanones.

Illustrative Experimental Protocol for a Related Amide Coupling

The following protocol describes the synthesis of a related N-substituted piperidine derivative, illustrating the key steps of amide coupling and deprotection that would be applicable.

Step 1: Amide Coupling To a solution of N-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C is added 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). The mixture is stirred for 30 minutes. Pyrrolidine (1.1 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection The purified Boc-protected intermediate is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. The solution is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with DCM multiple times to remove residual TFA. The resulting crude salt can be further purified by recrystallization or precipitation.

Biological Activity of Structurally Related Piperidine-Pyrrolidine Scaffolds

While quantitative biological data for this compound is not publicly available, the piperidine and pyrrolidine moieties are prevalent in compounds targeting G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The following table summarizes the binding affinities of structurally related compounds, highlighting the potential of this scaffold in CNS drug discovery.

| Compound Class | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| 3-(3-Hydroxyphenyl)pyrrolidine derivatives | Dopamine D3 | 5 - 50 | [1] |

| 4-Piperidine and 3-pyrrolidine derivatives | Serotonin Transporter (SERT) | 10 - 100 | [2] |

| 3-[2-(Pyrrolidin-1-yl)ethyl]indoles | Serotonin 5-HT1D | 1 - 20 | [3] |

| Substituted Phenylpiperazines/Piperidines | Dopamine D2/D3 | 0.5 - 30 | [4] |

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of this compound.

Potential Signaling Pathways

Given the affinity of related compounds for dopamine and serotonin receptors, it is plausible that this compound could modulate downstream signaling pathways associated with these GPCRs. The canonical signaling cascades for D2-like dopamine receptors and many serotonin receptors involve the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Caption: A simplified G-protein coupled receptor signaling pathway.

Experimental Workflow: Receptor Binding Assay

To determine the binding affinity of a novel compound like this compound for a specific receptor, a competitive radioligand binding assay is a standard and robust method.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound represents a chemical scaffold with considerable potential for the development of novel CNS-active agents. While direct experimental data for this specific compound is sparse, the analysis of structurally related molecules strongly suggests that it may interact with key neurotransmitter receptors, such as those for dopamine and serotonin. The synthetic strategies, potential biological activities, and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic utility of this and related compounds. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead compound in CNS drug discovery programs.

References

- 1. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of piperidine scaffolds

An In-depth Technical Guide to the Therapeutic Targets of Piperidine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and natural products has earned it the status of a "privileged scaffold."[1][2] This structural motif offers a unique combination of properties: it is metabolically stable, can modulate lipophilicity and water solubility, possesses both hydrogen bond donor and acceptor capabilities, and its conformational flexibility allows it to adapt to the steric demands of diverse biological targets.[3] These attributes enhance the druggability of molecules containing the piperidine core, often improving pharmacokinetic profiles while reducing toxicity.[3]

This technical guide provides a comprehensive overview of the key therapeutic targets modulated by piperidine-containing compounds. It is designed as a resource for professionals in drug discovery, presenting quantitative pharmacological data, detailed experimental protocols for cited assays, and visualizations of crucial biological pathways and workflows to facilitate the development of next-generation therapeutics.

General Experimental Workflow

The discovery and evaluation of novel piperidine-based therapeutic agents typically follow a structured workflow, beginning with chemical synthesis and progressing through a series of biological assays to identify lead compounds.

References

The Core of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Pyrrolidine Amides

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a vast array of biologically active compounds.[1] Its prevalence in natural products and synthetic drugs underscores its significance in drug discovery.[2] This technical guide delves into the critical structure-activity relationships (SAR) of pyrrolidine amides, a subclass that has demonstrated significant therapeutic potential across various disease areas, including inflammation, cancer, and microbial infections. Through a detailed exploration of molecular modifications and their impact on biological activity, this document aims to provide researchers and drug development professionals with a comprehensive understanding of this important chemical space.

Pyrrolidine Amides as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

N-acylethanolamine acid amidase (NAAA) is a key enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[3][4] Inhibition of NAAA elevates endogenous PEA levels, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to therapeutic benefits.[3][4] Pyrrolidine amides have emerged as a promising class of NAAA inhibitors.

Structure-Activity Relationship Insights

Systematic modifications of the pyrrolidine amide scaffold have revealed key structural features that govern potency and selectivity for NAAA.

-

Terminal Phenyl Group: Substitutions on the terminal phenyl ring significantly influence inhibitory activity. Small, lipophilic substituents at the 3-position of the phenyl ring are generally preferred for optimal potency.[3]

-

Linker Chain: The nature of the linker connecting the pyrrolidine core to the phenyl ring plays a crucial role in both potency and selectivity.

-

Flexible Linkers: Conformationally flexible linkers tend to increase the inhibitory potency against NAAA. However, this often comes at the cost of reduced selectivity over the related enzyme, fatty acid amide hydrolase (FAAH).[3]

-

Restricted Linkers: Introducing conformational constraints, such as a rigid 4-phenylcinnamoyl group, can enhance selectivity for NAAA over FAAH, although it may not necessarily improve potency.[3]

-

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative pyrrolidine amide derivatives against NAAA.

| Compound ID | Modifications | NAAA IC50 (µM) |

| 1a | Parent compound | Micromolar potency[5] |

| 1b | Parent compound | Micromolar potency[5] |

| 3j | Modified linker and phenyl group | Low micromolar[3] |

| 3k | Modified linker and phenyl group | Low micromolar[3] |

| 4a | Modified linker and phenyl group | Low micromolar[3] |

| 4g (E93) | Rigid 4-phenylcinnamoyl linker | Low micromolar[3] |

| Compound 16 | 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine | 2.12 ± 0.41[6] |

Anticancer Activity of Pyrrolidine Carboxamides

Pyrrolidine carboxamides have demonstrated significant potential as anticancer agents, with studies revealing their efficacy against various cancer cell lines.

Structure-Activity Relationship Insights

The anticancer activity of pyrrolidine carboxamides is influenced by the nature and position of substituents on the pyrrolidine ring and the carboxamide moiety. For instance, in a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings was shown to significantly enhance anticancer activity against human A549 lung epithelial cells.[1]

Quantitative Data Summary

The following table presents the anticancer activity of selected pyrrolidine derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cell Line | Bioactivity (IC50) |

| Pyrrolidine Carboxamide Analogues | Compound 10m | Hepatocellular Carcinoma | More potent than Sorafenib |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivatives | Oxadiazolethione derivative | A549 | Reduces viability to 28.0%[1] |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivatives | 4-Aminotriazolethione derivative | A549 | Reduces viability to 29.6%[1] |

| N-(p-coumaroyl)pyrrolidine | 7a | P388 murine leukemia | 53.46 µg/ml[7] |

| N-caffeoylmorpholine | 6b | P388 murine leukemia | 1.48 µg/ml[7] |

Antimicrobial and Antidiabetic Activities

The pyrrolidine amide scaffold has also been explored for its antimicrobial and antidiabetic potential.

Antimicrobial Activity

Certain pyrrolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The specific structural requirements for potent antimicrobial activity are still under extensive investigation.

Antidiabetic Activity

Pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. A study on N-Boc proline amides revealed that a 4-methoxy analogue exhibited noteworthy inhibitory activity against both enzymes.[8]

Quantitative Data Summary

The following table summarizes the antidiabetic activity of representative pyrrolidine derivatives.

| Compound ID | Target Enzyme | IC50 (µg/mL) |

| 3a | α-amylase | 36.32[8] |

| 3f | α-glucosidase | 27.51[8] |

| 3g (4-methoxy analogue) | α-amylase | 26.24[8] |

| 3g (4-methoxy analogue) | α-glucosidase | 18.04[8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field.

Synthesis of Pyrrolidine Amides (General Procedure)

This protocol describes a general method for the synthesis of pyrrolidine amides via the reaction of pyrrolidine with a suitable carboxylic acid.

Materials:

-

Pyrrolidine

-

Appropriate carboxylic acid

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in DCM or DMF, add EDCI (1.2 eq) and triethylamine (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add pyrrolidine (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolidine amide.

NAAA Inhibition Assay (Fluorogenic Method)

This assay determines the in vitro inhibitory activity of compounds against NAAA using a fluorogenic substrate.

Materials:

-

Recombinant human NAAA enzyme

-

NAAA assay buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5)

-

Fluorogenic substrate (e.g., N-(4-methylcoumarin-7-yl) palmitamide - PAMCA)

-

Test compounds dissolved in DMSO

-

96-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Add 88 µL of NAAA assay buffer containing the NAAA enzyme to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the PAMCA substrate solution to each well.

-

Immediately begin kinetic reading of fluorescence intensity over a set period (e.g., 30 minutes) at 37°C.

-

Calculate the rate of reaction for each well and determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear, flat-bottom plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for a few minutes to ensure complete dissolution.

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.[3][9][10][11]

Antimicrobial Activity (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compounds serially diluted in the growth medium

-

Bacterial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

-

Add the bacterial suspension to each well containing the test compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.[12][13][14]

Visualizing Key Pathways and Relationships